1-[(2-Fluorophenyl)sulfanyl]propan-2-one is an organic compound with the molecular formula . It features a 2-fluorophenyl group attached to a sulfanyl group, which is further connected to a propan-2-one moiety. This compound is notable for its potential applications in organic synthesis and biological studies, particularly as an intermediate in the synthesis of more complex organic molecules and in enzyme studies.
The compound can be sourced from various chemical suppliers and is often utilized in research settings due to its unique structural characteristics and reactivity.
1-[(2-Fluorophenyl)sulfanyl]propan-2-one belongs to the class of thioethers and ketones, characterized by the presence of sulfur and carbonyl functional groups. Its structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic organic chemistry.
The synthesis of 1-[(2-Fluorophenyl)sulfanyl]propan-2-one can be achieved through several methods, with one common approach involving the reaction of 2-fluorothiophenol with 2-bromoacetone under basic conditions.
In industrial settings, similar synthetic routes are employed but optimized for larger scale production. Techniques such as continuous flow reactors may be used to enhance yield and purity while ensuring consistent production quality.
The molecular structure of 1-[(2-Fluorophenyl)sulfanyl]propan-2-one can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 184.23 g/mol |
IUPAC Name | 1-(2-fluorophenyl)sulfanylpropan-2-one |
InChI | InChI=1S/C9H9FOS/c1-7(11)6-12-9-5-3-2-4-8(9)10/h2-5H,6H2,1H3 |
InChI Key | OKTYDUGHDYCWPI-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)CSC1=CC=CC=C1F |
These structural details highlight the compound's functional groups, which contribute to its reactivity and potential applications in various chemical reactions.
1-[(2-Fluorophenyl)sulfanyl]propan-2-one can undergo several types of chemical reactions:
For these reactions, typical reagents include:
The mechanism of action for 1-[(2-Fluorophenyl)sulfanyl]propan-2-one involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the sulfanyl group may enable covalent bonding or participate in redox reactions. The propan-2-one moiety serves as a reactive site for further modifications, potentially leading to diverse biological activities.
The physical properties of 1-[(2-Fluorophenyl)sulfanyl]propan-2-one include:
Key chemical properties include:
These properties allow for its use in various synthetic applications and studies involving biological systems .
1-[(2-Fluorophenyl)sulfanyl]propan-2-one has several scientific uses:
CAS No.: 21900-52-7
CAS No.: 354-03-0
CAS No.: 141781-17-1
CAS No.: 2514-52-5